molecular formula C22H17NO5 B13777077 1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy- CAS No. 78108-20-0

1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-

Cat. No.: B13777077
CAS No.: 78108-20-0
M. Wt: 375.4 g/mol
InChI Key: WAFXHZYMBOUWSM-UHFFFAOYSA-N
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Description

1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy- is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological and physiological activities. This particular compound is notable for its unique structure, which combines elements of xanthenes and isoquinolines, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy- typically involves multi-step reactions that include annulation protocols and cyclization processes. One common synthetic route involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This method often employs transition-metal catalysts to facilitate the formation of the isoquinolone ring . Industrial production methods may vary, but they generally follow similar principles, utilizing scalable reaction conditions and efficient catalyst systems to achieve high yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles being used under appropriate conditions.

    Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming complex spirocyclic structures.

Scientific Research Applications

1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy- include other isoquinoline derivatives and spirooxindoles. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. For example:

Properties

CAS No.

78108-20-0

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

14-(2-hydroxypropyl)-4-methoxy-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-13,15-dione

InChI

InChI=1S/C22H17NO5/c1-11(24)10-23-21(25)14-5-4-13-16-9-12(27-2)3-7-17(16)28-18-8-6-15(22(23)26)19(14)20(13)18/h3-9,11,24H,10H2,1-2H3

InChI Key

WAFXHZYMBOUWSM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C(O4)C=CC(=C5)OC)C1=O)O

Origin of Product

United States

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